

Comparative Analysis of 4-Cyanothiazole: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Cyanothiazole

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This guide provides a comprehensive characterization and analysis of **4-Cyanothiazole**, a versatile heterocyclic nitrile with significant applications in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document outlines the key physicochemical properties, spectroscopic data, and synthetic protocols for **4-Cyanothiazole**. Furthermore, it presents a comparative analysis with structurally related heterocyclic nitriles, 4-cyanoimidazole and 4-cyanopyridine, supported by experimental data to inform compound selection and application.

Physicochemical Properties: A Comparative Overview

4-Cyanothiazole and its structural analogs, 4-cyanoimidazole and 4-cyanopyridine, exhibit distinct physicochemical properties that influence their utility in various applications. A summary of these key properties is presented in Table 1.

Property	4-Cyanothiazole	4-Cyanoimidazole	4-Cyanopyridine
Molecular Formula	C ₄ H ₂ N ₂ S	C ₄ H ₃ N ₃	C ₆ H ₄ N ₂
Molecular Weight (g/mol)	110.14[1]	93.09	104.11[1]
Melting Point (°C)	55-56	Not available	76-81
Boiling Point (°C)	235.3 at 760 mmHg	Not available	Not available
Density (g/cm ³)	1.393 (estimate)	Not available	Not available
LogP	Not available	Not available	0.5[1]
pKa	Not available	Not available	1.9

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Characterization

The structural elucidation of **4-Cyanothiazole** and its analogs is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **4-Cyanothiazole** is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiazole ring.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework.

For **4-Cyanothiazole**, four signals are anticipated: two for the thiazole ring carbons, one for the nitrile carbon, and one for the carbon attached to the nitrile group. Quaternary carbons, such as the one in the nitrile group and the carbon at position 4 of the thiazole ring, typically exhibit weaker signals.[2][3]

A comparative summary of available NMR data for the three compounds is presented in Table 2.

Compound	^1H NMR Chemical Shifts (ppm)	^{13}C NMR Chemical Shifts (ppm)
4-Cyanothiazole	Data not explicitly found	Data not explicitly found
4,5-Dicyanoimidazole	A single peak observed in the spectrum.[4][5]	Data not explicitly found
4-Cyanopyridine	9.05 (d), 8.00 (d) in DMSO- d ₆ [6]	Aromatic region: ~120-150 ppm, Nitrile carbon: ~117 ppm

Table 2: Comparative NMR Data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational bands for **4-Cyanothiazole** and its comparators are summarized in Table 3. The characteristic nitrile (C≡N) stretch is a prominent feature in the spectra of all three compounds.

Functional Group	4-Cyanothiazole	4-Cyanoimidazole	4-Cyanopyridine
C≡N Stretch (cm ⁻¹)	~2230	Data not available	Conforms to spectrum
C-H Aromatic Stretch (cm ⁻¹)	~3100	Data not available	Data not available
C=N Stretch (cm ⁻¹)	~1500-1600	Data not available	Data not available
C-S Stretch (cm ⁻¹)	~600-800	Not applicable	Not applicable

Table 3: Key FTIR Absorption Bands.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. The molecular ion peak ([M]⁺) for **4-Cyanothiazole** is expected at an m/z of approximately 110.14.[1] Fragmentation patterns can reveal the loss of the nitrile group (CN) and cleavage of the thiazole ring.

Experimental Protocols

Synthesis of 4-Cyanothiazole

A one-step synthesis of **4-Cyanothiazole** can be achieved by reacting β,β -dichloro- α -amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[\[8\]](#)

Materials:

- β,β -dichloro- α -amino-acrylonitrile
- Thioformamide
- Acidic catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)
- Polar organic solvent (e.g., acetone or acetonitrile)

Procedure:

- Charge a round-bottom flask with β,β -dichloro- α -amino-acrylonitrile, thioformamide, and the acidic catalyst in a suitable polar organic solvent.[\[8\]](#)
- Heat the reaction mixture at a temperature ranging from 45°C to 90°C for 1 to 10 hours.[\[8\]](#)
- Upon completion, cool the reaction solution and filter it through a sintered glass funnel.[\[8\]](#)
- Remove the solvent from the filtrate using a rotary evaporator.
- Recrystallize the residue from a suitable solvent, such as hexane, to obtain pure **4-Cyanothiazole** as white crystals.[\[8\]](#)

The following diagram illustrates the general workflow for the synthesis and purification of **4-Cyanothiazole**.

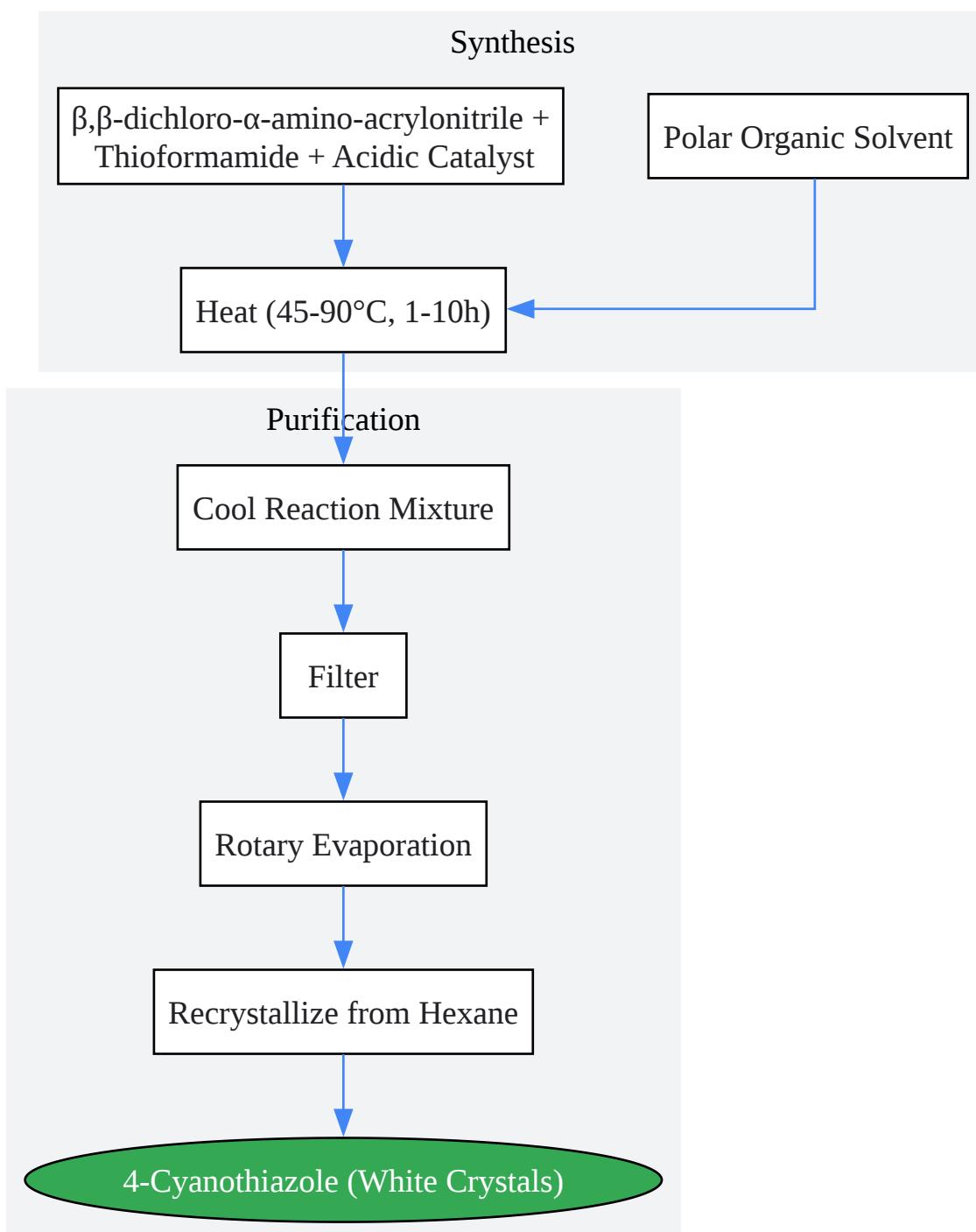
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Figure 1. Synthesis and purification workflow for **4-Cyanothiazole**.

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of heterocyclic nitriles can be adapted for **4-Cyanothiazole**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

- A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9][10][11][12][13]

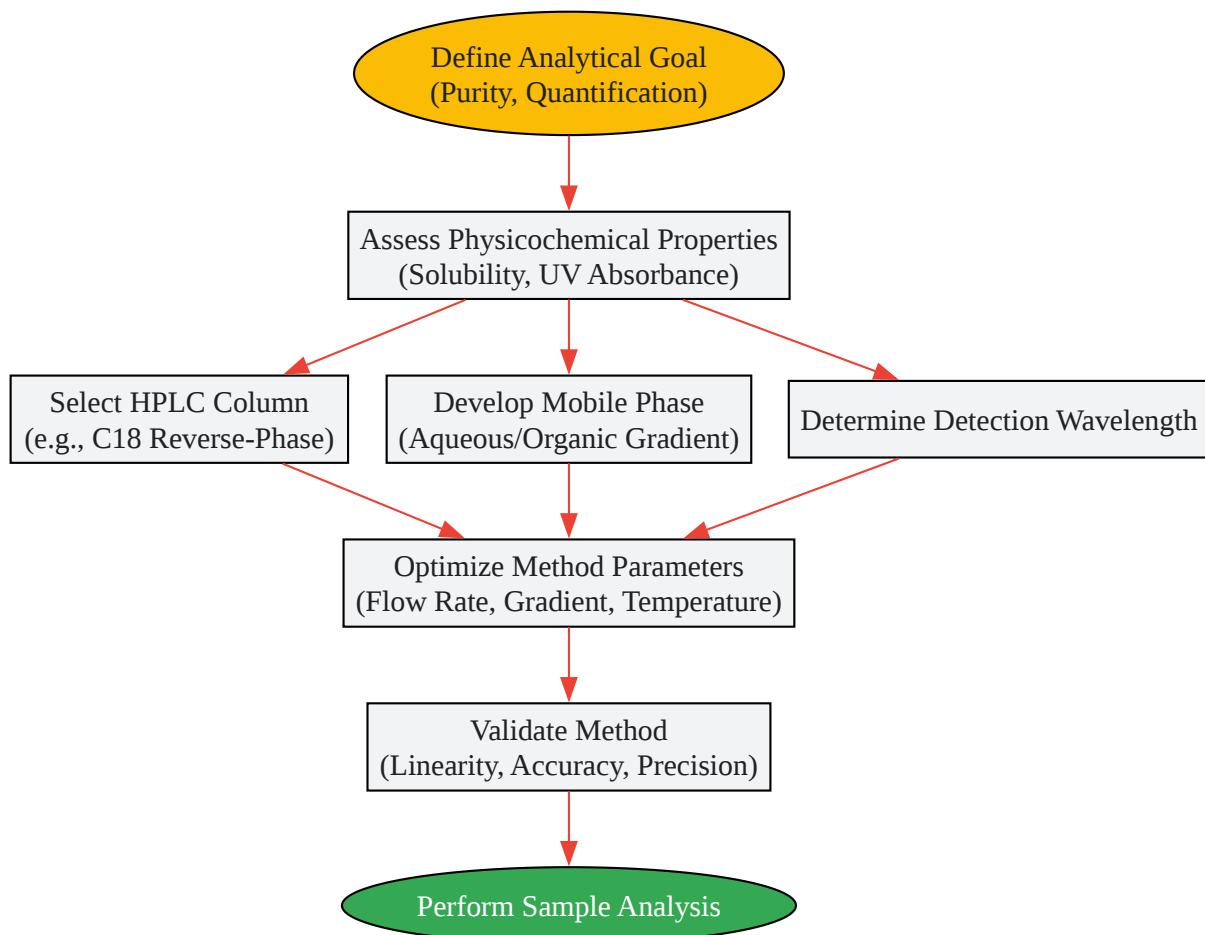
Detection:

- UV detection at a wavelength determined by the UV-Vis spectrum of **4-Cyanothiazole**.

Procedure:

- Prepare a standard solution of **4-Cyanothiazole** of known concentration in a suitable solvent.
- Prepare the sample solution by dissolving the analyte in the mobile phase or a compatible solvent.
- Set the HPLC parameters (flow rate, gradient, injection volume, and column temperature).
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms to determine the retention time and peak area of **4-Cyanothiazole** for qualitative and quantitative analysis.

The logical relationship for developing an HPLC method is depicted below.



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Figure 2. Logical workflow for HPLC method development.

Conclusion

4-Cyanothiazole is a valuable building block in synthetic chemistry. Its characterization data, when compared with other cyanated heterocycles, provides a basis for its rational application in drug discovery and materials science. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, enabling further research and development.

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